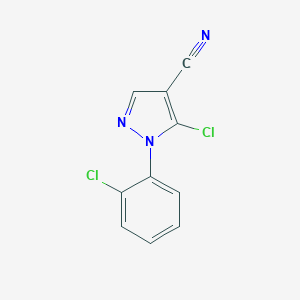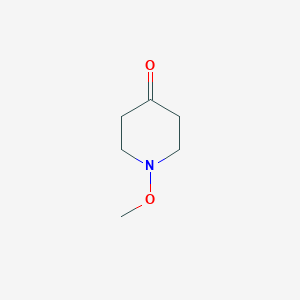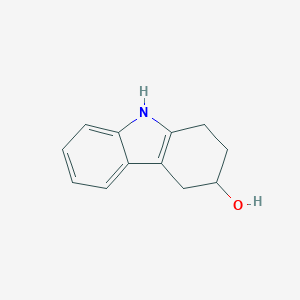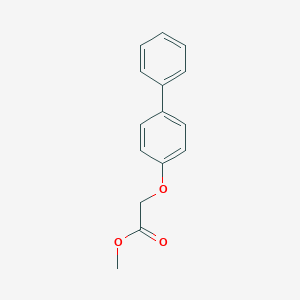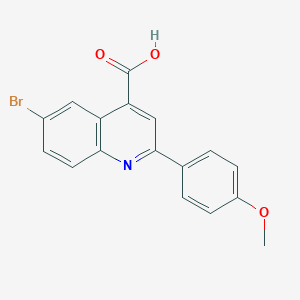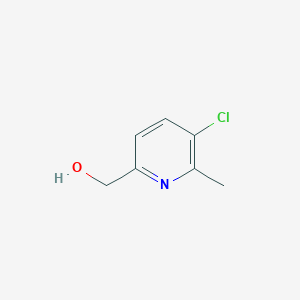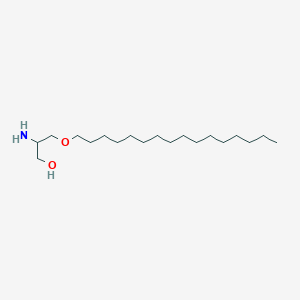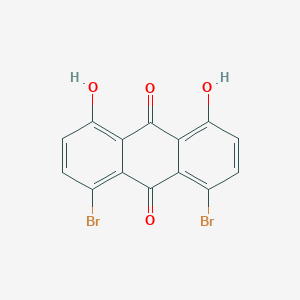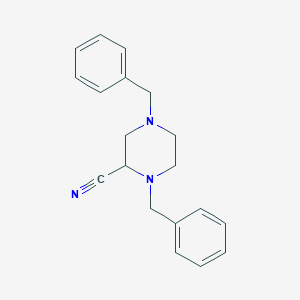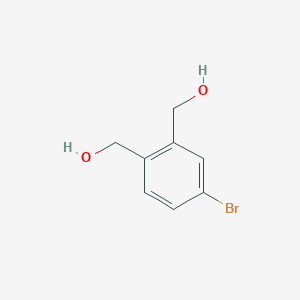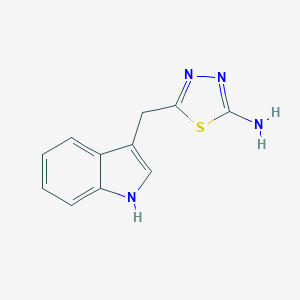
5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amin
Übersicht
Beschreibung
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C11H10N4S and its molecular weight is 230.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
Diese Verbindung wird in der Proteomikforschung eingesetzt, wo sie als biochemisches Werkzeug zur Untersuchung von Protein-Wechselwirkungen und -funktionen dienen kann. Ihre Struktur, die einen Indol-Rest enthält, ist besonders nützlich für die Untersuchung von Proteinbindungsstellen und Enzym-Substrat-Wechselwirkungen, da der Indolring in Aminosäuren wie Tryptophan weit verbreitet ist .
Biotechnologische Produktion
Indol-Derivate, einschließlich dieser Verbindung, werden auf ihr Potenzial in der biotechnologischen Produktion untersucht. Sie können aus einfacheren Indolen synthetisiert werden, die aufgrund ihrer natürlichen Rollen und Anwendungen in der Aroma-, Duftstoffindustrie und als Vorstufen für bioaktive Moleküle mit therapeutischem Potenzial wertvoll sind .
Antimikrobielle Anwendungen
Forschungen haben gezeigt, dass Indol-Derivate antimikrobielle Eigenschaften aufweisen können. Halogenierte Indol-Derivate wurden beispielsweise gefunden, um die Persistenzbildung durch E. coli und den multiresistenten Pathogen Staphylococcus aureus zu beseitigen, mit Auswirkungen auf die Entwicklung neuer Antibiotika .
Quorum Sensing und mikrobielle Kommunikation
Indole spielen eine bedeutende Rolle im Quorum Sensing – einem System von Reiz und Reaktion, das mit der Populationsdichte korreliert. Diese Verbindung könnte verwendet werden, um bakterielle Signalwege zu untersuchen und könnte zur Entwicklung neuer Strategien zur Kontrolle bakterieller Infektionen führen .
Synthetische Chemie
In der synthetischen Chemie ist diese Verbindung ein Baustein für die Herstellung komplexerer Moleküle. Ihr Indol-Kern ist eine „privilegierte Struktur“ in der pharmazeutischen Chemie, die oft eine hoch affine Bindung an viele Rezeptoren zeigt, was für die Medikamentenentwicklung entscheidend ist .
Synthese bioaktiver Verbindungen
Das Indolringsystem ist ein Schlüsselelement in vielen bioaktiven Verbindungen. Diese Verbindung könnte als Vorstufe bei der Synthese von Molekülen mit Antitumor-, Antibakterien-, Antiviral- oder Antimykotikaaktivitäten verwendet werden und zur Entdeckung neuer Medikamente beitragen .
Aroma- und Duftstoffindustrie
Aufgrund seiner Indolkomponente kann diese Verbindung Anwendungen in der Aroma- und Duftstoffindustrie haben. Indole sind bekannt für ihren Wert bei der Kreation von Aromen und Düften, und Derivate wie dieses könnten verwendet werden, um neue sensorische Erlebnisse zu entwickeln .
Natürliche Farbstoffe
Indol-Derivate können in natürliche Farbstoffe umgewandelt werden. Diese Verbindung könnte chemisch modifiziert werden, um halogenierte und oxygenierte Derivate zu erzeugen, die als Farbstoffe dienen, die potenziell in Lebensmitteln und Kosmetika verwendet werden können .
Wirkmechanismus
Target of Action
The primary target of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in apoptosis, necroptosis, and inflammatory pathways . Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine, also known as Necrostatin-1, binds to a hydrophobic pocket of RIPK1, located between the N- and C-terminus of the kinase domain, locking RIPK1 in an inactive conformation . The Ser/Thr kinase activity of RIPK1 is essential for RIPK1-RIPK3-MLKL necrosome-mediated necroptosis upon TNF-α (tumor necrosis factor-α) signaling . Thus, Necrostatin-1 acts as an inhibitor of RIPK1-mediated necroptosis.
Biochemical Pathways
The compound affects the RIPK1-RIPK3-MLKL necrosome pathway, which is involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound prevents the formation of the necrosome, thereby inhibiting necroptosis . This can have downstream effects on various cellular processes, including inflammation and cell survival .
Result of Action
The inhibition of RIPK1 by 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine can reduce cell death and/or mortality in several disease models . For example, it has been shown to protect hippocampal (HT‐22) cells from glutamate‐induced oxytosis via increasing cellular glutathione (GSH) levels, decreasing reactive oxygen species production, inhibiting the nuclear translocation of apoptosis‐inducing factor and B-cell lymphoma 2 (Bcl‐2) /adenovirus E1B 19kDa‐interacting protein 3‐related pathways .
Action Environment
The action of 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine can be influenced by various environmental factors. For instance, halogenated indole derivatives have been shown to eradicate persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as the presence of other compounds, the specific cellular environment, and the presence of pathogens .
Eigenschaften
IUPAC Name |
5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c12-11-15-14-10(16-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,13H,5H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCFEMYJYGVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349585 | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153595-93-8 | |
| Record name | 5-(1H-Indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153595-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


